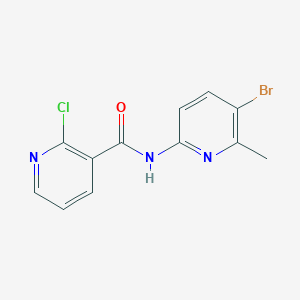![molecular formula C19H15NO2S B11063860 2-{[2-(Naphthalen-2-yloxy)ethyl]sulfanyl}-1,3-benzoxazole](/img/structure/B11063860.png)
2-{[2-(Naphthalen-2-yloxy)ethyl]sulfanyl}-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2-NAPHTHYLOXY)ETHYL]SULFANYL}-1,3-BENZOXAZOLE is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. This particular compound features a naphthyloxyethyl group and a sulfanyl group attached to the benzoxazole core, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-NAPHTHYLOXY)ETHYL]SULFANYL}-1,3-BENZOXAZOLE typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones, followed by cyclization to form the benzoxazole ring. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as samarium triflate under mild reaction conditions in an aqueous medium . Another approach uses a combination of Brønsted acid and CuI to catalyze the cyclization of 2-aminophenols with β-diketones .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. For example, the use of magnetic solid acid nanocatalysts has been reported to achieve high yields and recyclability in the synthesis of benzoxazole compounds . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-NAPHTHYLOXY)ETHYL]SULFANYL}-1,3-BENZOXAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the benzoxazole ring.
Scientific Research Applications
2-{[2-(2-NAPHTHYLOXY)ETHYL]SULFANYL}-1,3-BENZOXAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-{[2-(2-NAPHTHYLOXY)ETHYL]SULFANYL}-1,3-BENZOXAZOLE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through interactions with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-{[2-(2-NAPHTHYLOXY)ETHYL]SULFANYL}-4(1H)-QUINAZOLINONE: Another compound with a similar naphthyloxyethyl group but a different core structure.
2-[(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHYL)SULFANYL]-1,3-BENZOXAZOLE: A derivative with additional functional groups that may enhance its biological activity.
Uniqueness
2-{[2-(2-NAPHTHYLOXY)ETHYL]SULFANYL}-1,3-BENZOXAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its naphthyloxyethyl and sulfanyl groups contribute to its potential as a versatile molecule in various research applications.
Properties
Molecular Formula |
C19H15NO2S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(2-naphthalen-2-yloxyethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C19H15NO2S/c1-2-6-15-13-16(10-9-14(15)5-1)21-11-12-23-19-20-17-7-3-4-8-18(17)22-19/h1-10,13H,11-12H2 |
InChI Key |
VPXYBQLWOVKMIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11063777.png)

![2,4-dichloro-N-[4-(cyanomethyl)phenyl]-5-(dimethylsulfamoyl)benzamide](/img/structure/B11063796.png)
![2-[(2,2,2-Trifluoroethoxy)methyl]furan-3-carboxylic acid](/img/structure/B11063799.png)
![4-[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile](/img/structure/B11063807.png)
![1-{4-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl}ethanone](/img/structure/B11063815.png)
![6-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11063822.png)
![1-Biphenyl-2-yl-3-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea](/img/structure/B11063829.png)
![5-{[(2-chlorobenzyl)sulfanyl]methyl}-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11063830.png)
![Pyridine, 2-ethoxy-6-methyl-3-(5-thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-](/img/structure/B11063831.png)
![N-[(Adamantan-1-YL)methyl]-2-amino-4-(methoxymethyl)-6-methylpyridine-3-carboxamide](/img/structure/B11063841.png)
![(5E)-3-benzyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11063842.png)

![N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide](/img/structure/B11063852.png)
